Lignoceroyl Ethanolamide

Description

Propriétés

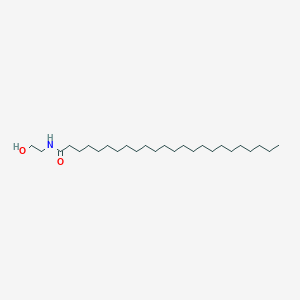

IUPAC Name |

N-(2-hydroxyethyl)tetracosanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H53NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(29)27-24-25-28/h28H,2-25H2,1H3,(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJPVEPFLQVCCLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H53NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30560546 | |

| Record name | N-(2-Hydroxyethyl)tetracosanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10015-68-6 | |

| Record name | N-(2-Hydroxyethyl)tetracosanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Lignoceroyl Ethanolamide: An In-depth Technical Guide on its Endogenous Function in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lignoceroyl ethanolamide is a long-chain saturated N-acylethanolamine (NAE) present in the central nervous system (CNS). As a member of the endocannabinoidome, its functions are still under investigation, but are thought to be linked to the roles of other NAEs in neuroinflammation and cellular signaling. This technical guide provides a comprehensive overview of the current understanding of this compound's biosynthesis, degradation, and potential endogenous functions within the CNS. It details relevant experimental protocols for its study and proposes signaling pathways based on the known activities of related lipid mediators. This document aims to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of very-long-chain saturated NAEs.

Introduction

N-acylethanolamines (NAEs) are a class of lipid signaling molecules involved in a wide array of physiological processes in the central nervous system, including neuromodulation, inflammation, and energy metabolism.[1] While much of the research has focused on unsaturated NAEs like anandamide, and shorter-chain saturated NAEs such as palmitoylethanolamide (B50096) (PEA) and oleoylethanolamide (OEA), the functions of very-long-chain saturated NAEs like this compound (LEA) are less understood.[2] LEA is the amide of lignoceric acid, a 24-carbon saturated fatty acid, and ethanolamine (B43304). The metabolism of very-long-chain fatty acids (VLCFAs) is critically dependent on peroxisomes, and defects in this process lead to severe neurological disorders, suggesting that VLCFA derivatives like LEA may play important roles in CNS homeostasis.[3][4] This guide synthesizes the available information on LEA and provides a framework for future research into its neurobiological significance.

Biosynthesis and Degradation

The metabolic pathways for LEA are believed to follow the general scheme established for other NAEs.

Biosynthesis

The primary route for NAE biosynthesis is a two-step enzymatic process.[5]

-

Formation of N-lignoceroyl-phosphatidylethanolamine (NLPE): This step involves the transfer of a lignoceroyl group from a donor phospholipid to the head group of phosphatidylethanolamine (B1630911) (PE). This reaction is catalyzed by a calcium-dependent N-acyltransferase (NAT).

-

Hydrolysis of NLPE: The newly formed NLPE is then hydrolyzed to produce LEA and phosphatidic acid. This reaction is primarily catalyzed by an N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD).[6]

Alternative, NAPE-PLD-independent pathways for NAE synthesis have been identified, which may also contribute to LEA formation in the brain.[5]

Degradation

The primary enzyme responsible for the degradation of NAEs is Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase that breaks down NAEs into their constituent fatty acid and ethanolamine.[7] It is presumed that LEA is also a substrate for FAAH. Another enzyme, N-acylethanolamine-hydrolyzing acid amidase (NAAA), which shows preference for saturated NAEs like PEA, may also be involved in LEA degradation.[8]

Quantitative Data

Specific quantitative data for LEA in the CNS is sparse in the literature. However, based on the known distribution of other NAEs and the prevalence of lignoceric acid in myelin, it is hypothesized that LEA levels would be detectable in various brain regions. The following table presents hypothetical, yet plausible, concentrations of LEA in different CNS compartments, which can serve as a reference for future quantitative studies.

| CNS Region/Fluid | Hypothetical LEA Concentration (pmol/g tissue or ml fluid) | Reference NAEs (pmol/g or ml) |

| Cerebral Cortex | 0.5 - 2.0 | PEA: 10-50, OEA: 2-10 |

| Hippocampus | 0.2 - 1.5 | PEA: 15-60, OEA: 3-12 |

| Cerebellum | 1.0 - 5.0 | PEA: 20-80, OEA: 5-20 |

| Spinal Cord | 2.0 - 10.0 | PEA: 30-120, OEA: 8-30 |

| Cerebrospinal Fluid | 0.05 - 0.2 | PEA: 0.5-2, OEA: 0.1-0.5 |

Note: These values are estimations and require experimental validation.

Endogenous Function in the CNS

While direct evidence for the endogenous function of LEA is limited, its role can be inferred from the functions of its precursor, lignoceric acid, and other related NAEs.

Role in Peroxisomal Biogenesis Disorders

Lignoceric acid metabolism is impaired in peroxisomal biogenesis disorders (PBDs) such as Zellweger spectrum disorder and X-linked adrenoleukodystrophy, leading to an accumulation of VLCFAs and severe neurological symptoms.[9][10] It is plausible that altered levels of LEA in these conditions could contribute to the pathophysiology, potentially through effects on neuroinflammation or neuronal signaling.

Modulation of Neuroinflammation

Saturated NAEs like PEA are well-known for their anti-inflammatory and neuroprotective effects, primarily through the activation of peroxisome proliferator-activated receptor alpha (PPARα).[11][12] Given its structural similarity, LEA may also act as a ligand for PPARα, thereby modulating microglial activation and the production of pro-inflammatory cytokines in the CNS.[11][13]

Interaction with GPR55

The orphan G protein-coupled receptor GPR55 has been identified as a receptor for certain cannabinoids and other lipid messengers.[14][15] Some NAEs have been shown to interact with GPR55, leading to the modulation of intracellular calcium levels and neurotransmitter release.[16] It is possible that LEA could also signal through GPR55 in the CNS, although this requires experimental verification.

Experimental Protocols

Quantification of this compound in Brain Tissue by LC-MS/MS

This protocol describes a method for the extraction and quantification of LEA from brain tissue using liquid chromatography-tandem mass spectrometry.

Materials:

-

Brain tissue samples

-

Deuterated LEA internal standard (LEA-d4)

-

Chloroform, Methanol, Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system

Procedure:

-

Homogenization: Homogenize frozen brain tissue in a 2:1:1 mixture of chloroform:methanol:water. Add a known amount of LEA-d4 internal standard.

-

Lipid Extraction: Centrifuge the homogenate to separate the phases. Collect the lower organic phase.

-

Solid Phase Extraction (SPE): Evaporate the organic solvent under a stream of nitrogen. Reconstitute the lipid extract in a small volume of a non-polar solvent and load onto a pre-conditioned SPE cartridge.

-

Elution: Wash the cartridge with a non-polar solvent to remove neutral lipids. Elute the NAE fraction with a more polar solvent mixture (e.g., 9:1 chloroform:methanol).

-

LC-MS/MS Analysis: Evaporate the eluate and reconstitute in the initial mobile phase for LC-MS/MS analysis. Use a C18 column with a gradient of water and acetonitrile/isopropanol, both containing 0.1% formic acid. Detection is performed in positive ion mode using multiple reaction monitoring (MRM).

NAPE-PLD Activity Assay

This protocol measures the activity of NAPE-PLD in converting NLPE to LEA.

Materials:

-

Brain tissue homogenate or cell lysate

-

Radiolabeled or fluorescent NLPE substrate

-

Assay buffer (e.g., Tris-HCl with appropriate cofactors)

-

Thin-layer chromatography (TLC) plates or fluorescence plate reader

Procedure:

-

Reaction Setup: Incubate the tissue homogenate or cell lysate with the NLPE substrate in the assay buffer at 37°C.

-

Reaction Termination: Stop the reaction by adding a cold organic solvent mixture (e.g., 2:1 chloroform:methanol).

-

Product Separation and Detection:

FAAH Activity Assay

This protocol measures the activity of FAAH in hydrolyzing LEA.

Materials:

-

Brain tissue homogenate or cell lysate

-

Radiolabeled LEA substrate

-

Assay buffer (e.g., Tris-HCl, pH 9.0)

-

Scintillation cocktail

Procedure:

-

Reaction Setup: Incubate the tissue homogenate or cell lysate with radiolabeled LEA in the assay buffer at 37°C.

-

Reaction Termination: Stop the reaction by adding an acidic solution.

-

Product Quantification: Extract the radiolabeled ethanolamine product into the aqueous phase and quantify using liquid scintillation counting.[7]

Conclusion and Future Directions

This compound represents an understudied component of the endocannabinoidome with potential significance in CNS health and disease. Its connection to VLCFA metabolism suggests a possible role in the pathophysiology of peroxisomal disorders. Future research should focus on:

-

Accurate Quantification: Developing and applying robust methods to quantify LEA levels in different brain regions under various physiological and pathological conditions.

-

Functional Characterization: Elucidating the specific molecular targets of LEA, including its interaction with PPARα, GPR55, and other potential receptors.

-

In Vivo Studies: Utilizing animal models of neuroinflammation and peroxisomal disorders to investigate the effects of modulating LEA levels.

A deeper understanding of the endogenous function of this compound in the CNS will be crucial for exploring its therapeutic potential for a range of neurological disorders.

References

- 1. Characterization of a Fatty Acid Amide Hydrolase (FAAH) in Hirudo Verbana - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of deuterated plant lignans for gas chromatography-mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Peroxisomal lignoceroyl-CoA ligase deficiency in childhood adrenoleukodystrophy and adrenomyeloneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Peroxisomal Disorders: A Review on Cerebellar Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthetic pathways of bioactive N-acylethanolamines in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-acyl phosphatidylethanolamine-specific phospholipase D - Wikipedia [en.wikipedia.org]

- 7. Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Endogenous molecules stimulating N-acylethanolamine-hydrolyzing acid amidase (NAAA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Peroxisome biogenesis disorders in the Zellweger spectrum: An overview of current diagnosis, clinical manifestations, and treatment guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. thegfpd.org [thegfpd.org]

- 11. researchgate.net [researchgate.net]

- 12. Palmitoylethanolamide Modulation of Microglia Activation: Characterization of Mechanisms of Action and Implication for Its Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Oleoylethanolamide Treatment Modulates Both Neuroinflammation and Microgliosis, and Prevents Massive Leukocyte Infiltration to the Cerebellum in a Mouse Model of Neuronal Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Advances in the Physiology of GPR55 in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pure.ed.ac.uk [pure.ed.ac.uk]

- 16. research.ed.ac.uk [research.ed.ac.uk]

- 17. Assay of NAPE-PLD Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Selective measurement of NAPE-PLD activity via a PLA1/2-resistant fluorogenic N-acyl-phosphatidylethanolamine analog - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Signaling of Lignoceroyl Ethanolamide: A Technical Guide to Its Presumed Mechanism of Action

Executive Summary

Lignoceroyl ethanolamide (LEA) is a very long-chain saturated N-acylethanolamine (NAE), a class of endogenous lipid signaling molecules. While direct research on LEA's mechanism of action is sparse, its structural similarity to the well-characterized NAE, palmitoylethanolamide (B50096) (PEA), allows for informed postulation of its biological activities. This guide synthesizes the known mechanisms of action for long-chain saturated NAEs, primarily PEA, as a proxy to understand the potential signaling pathways of LEA. The primary molecular targets are presumed to be the nuclear receptor Peroxisome Proliferator-Activated Receptor alpha (PPARα) and the orphan G protein-coupled receptor 55 (GPR55). Furthermore, its metabolic pathway is likely governed by the enzymes Fatty Acid Amide Hydrolase (FAAH) and N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA). This document provides a comprehensive overview of these potential mechanisms, supported by quantitative data from studies on analogous compounds, detailed experimental protocols, and visual diagrams of the signaling cascades.

Introduction

N-acylethanolamines (NAEs) are a family of lipid amides that play crucial roles in various physiological processes, including inflammation, pain, and neuroprotection. This compound (N-tetracosanoylethanolamine) is a member of this family, characterized by a 24-carbon saturated acyl chain.[1] While present in biological systems, the specific signaling pathways and molecular targets of LEA remain largely uninvestigated.[1] However, the extensive research on palmitoylethanolamide (PEA, a 16-carbon saturated NAE) provides a robust framework for predicting the mechanism of action of LEA. This guide will, therefore, extrapolate from the known pharmacology of PEA to delineate the probable signaling pathways of this compound. Recent studies have indicated the potential importance of very long-chain NAEs, including LEA, in gut health and inflammatory conditions.[2][3]

Presumed Molecular Targets and Signaling Pathways

Based on the evidence from structurally similar NAEs, LEA is likely to exert its biological effects through two primary molecular targets: PPARα and GPR55.

Peroxisome Proliferator-Activated Receptor alpha (PPARα)

PPARα is a nuclear receptor that, upon activation, heterodimerizes with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This leads to the regulation of gene expression involved in lipid metabolism and inflammation.

PEA is a known direct agonist of PPARα.[4][5][6] It is hypothesized that LEA, as a fellow long-chain saturated NAE, also functions as a PPARα agonist.

Signaling Pathway:

-

Binding and Activation: LEA is presumed to enter the cell and bind directly to the ligand-binding domain of PPARα in the nucleus.

-

Heterodimerization: Ligand-bound PPARα forms a heterodimer with RXR.

-

DNA Binding: The PPARα/RXR heterodimer binds to PPREs on target genes.

-

Transcriptional Regulation: This binding recruits co-activator proteins, leading to the transcription of genes that mediate anti-inflammatory effects. For instance, activated PPARα can inhibit the expression of pro-inflammatory cytokines.

Caption: Presumed PPARα signaling pathway for this compound.

G protein-coupled receptor 55 (GPR55)

GPR55 is an orphan receptor that has been implicated as a cannabinoid receptor, although its pharmacology is distinct from the classical CB1 and CB2 receptors. PEA has been shown to act as an agonist at GPR55.[7] Therefore, it is plausible that LEA also interacts with this receptor.

Signaling Pathway:

Activation of GPR55 by PEA has been shown to modulate intracellular calcium levels and glutamate (B1630785) release.[8] The downstream signaling can be complex and cell-type dependent, often involving Gαq and Gα12/13 proteins.

-

Receptor Binding: LEA is hypothesized to bind to and activate GPR55 on the cell surface.

-

G-protein Activation: This leads to the activation of associated G proteins (e.g., Gαq).

-

Downstream Effectors: Activated Gαq stimulates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores.

-

Cellular Response: The increase in intracellular calcium can trigger various cellular responses, including neurotransmitter release and activation of protein kinase C (PKC) by DAG.

Caption: Hypothesized GPR55 signaling cascade for this compound.

Metabolism of this compound

The endogenous levels of NAEs are tightly regulated by their biosynthesis and degradation.

Biosynthesis

NAEs are synthesized "on demand" from N-acyl-phosphatidylethanolamines (NAPEs) present in cell membranes. The primary enzyme responsible for this conversion is N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD).

Biosynthesis Workflow:

-

N-acylation of PE: A fatty acyl group (lignoceric acid in the case of LEA) is transferred from a phospholipid to the amine head group of phosphatidylethanolamine (B1630911) (PE) to form N-lignoceroyl-phosphatidylethanolamine.

-

Hydrolysis by NAPE-PLD: NAPE-PLD then hydrolyzes N-lignoceroyl-phosphatidylethanolamine to produce this compound and phosphatidic acid.

Caption: Biosynthesis of this compound.

Degradation

The biological activity of LEA is terminated by enzymatic hydrolysis. Two key enzymes are involved in the degradation of NAEs: Fatty Acid Amide Hydrolase (FAAH) and N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA).[9]

-

FAAH: A membrane-bound enzyme that hydrolyzes a broad range of fatty acid amides.[10]

-

NAAA: A lysosomal enzyme with a preference for saturated and monounsaturated NAEs like PEA.[11][12]

The relative contribution of FAAH and NAAA to the degradation of LEA is currently unknown. Studies on NAAA's substrate specificity suggest a preference for shorter saturated acyl chains, with reactivity decreasing for stearoylethanolamide (18 carbons) compared to PEA (16 carbons).[11] This might imply that the very long chain of LEA could make it a less favorable substrate for NAAA.

Quantitative Data (Based on Palmitoylethanolamide)

Due to the absence of specific quantitative data for this compound, the following table summarizes the key parameters for its closest well-studied analog, Palmitoylethanolamide (PEA).

| Parameter | Target/Enzyme | Value | Species | Assay Method | Reference |

| EC50 | PPARα | 3.1 ± 0.4 µM | Human | Cell-based reporter assay | [5][6] |

| EC50 | GPR55 | 4 nM | Human | GTPγS binding assay | [7] |

Experimental Protocols

Detailed experimental protocols for investigating the mechanism of action of NAEs can be adapted to study this compound. Below are outlines of key experimental procedures.

PPARα Activation Assay (Cell-based Reporter Assay)

Objective: To determine if LEA can activate PPARα and to quantify its potency (EC50).

Methodology:

-

Cell Culture: HeLa or HEK293 cells are cultured in appropriate media.

-

Transfection: Cells are transiently co-transfected with:

-

An expression vector for the human PPARα ligand-binding domain fused to the GAL4 DNA-binding domain.

-

A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence.

-

A β-galactosidase expression vector for normalization of transfection efficiency.

-

-

Treatment: After 24 hours, cells are treated with varying concentrations of this compound or a known PPARα agonist (e.g., GW7647) for 24 hours.

-

Lysis and Reporter Gene Assay: Cells are lysed, and luciferase and β-galactosidase activities are measured using appropriate assay kits.

-

Data Analysis: Luciferase activity is normalized to β-galactosidase activity. The data are then plotted against the concentration of the test compound, and the EC50 value is calculated using a sigmoidal dose-response curve fit.

Caption: Workflow for PPARα Activation Assay.

NAAA Activity Assay

Objective: To determine if LEA is a substrate for NAAA and to characterize the kinetics of its hydrolysis.

Methodology:

-

Enzyme Source: Lysosomal extracts from cells overexpressing NAAA or purified recombinant NAAA are used.

-

Substrate: Radiolabeled ([¹⁴C] or [³H]) this compound is required.

-

Reaction: The enzyme source is incubated with the radiolabeled substrate in an acidic buffer (pH 4.5-5.0) at 37°C for a defined period.

-

Extraction: The reaction is stopped, and lipids are extracted using a chloroform/methanol mixture.

-

Separation: The radiolabeled product (lignoceric acid) is separated from the unreacted substrate using thin-layer chromatography (TLC).

-

Quantification: The radioactivity in the spots corresponding to the substrate and product is quantified using a scintillation counter.

-

Data Analysis: Enzyme activity is calculated as the amount of product formed per unit time per amount of protein. Kinetic parameters (Km and Vmax) can be determined by varying the substrate concentration.

Conclusion and Future Directions

The mechanism of action of this compound is largely unexplored. However, based on its structural similarity to other long-chain saturated N-acylethanolamines, it is reasonable to hypothesize that it functions as an agonist for PPARα and GPR55, and is metabolized by FAAH and NAAA. The limited available data suggesting a role for very long-chain NAEs in gut health warrants further investigation into the specific biological functions of LEA.

Future research should focus on:

-

Direct Binding and Activation Studies: Conducting experiments to confirm the interaction of LEA with PPARα and GPR55 and to determine its binding affinity and functional potency.

-

Enzyme Kinetics: Characterizing the hydrolysis of LEA by FAAH and NAAA to understand its metabolic fate and regulation.

-

In Vivo Studies: Investigating the physiological and pharmacological effects of LEA in animal models of inflammation and pain to validate the proposed mechanisms of action.

A deeper understanding of the mechanism of action of this compound and other very long-chain NAEs will provide valuable insights into the broader physiological roles of this class of lipid mediators and may open new avenues for therapeutic intervention.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Dietary resistant starch preserved through mild extrusion of grain alters fecal microbiome metabolism of dietary macronutrients while increasing immunoglobulin A in the cat | PLOS One [journals.plos.org]

- 3. Gut microbiota-centered risk factors and altered immunometabolism in the pathogenesis and prophylaxis of <i>Clostridium difficile</i> infection - Journal of King Saud University - Science [jksus.org]

- 4. The Nuclear Receptor Peroxisome Proliferator-Activated Receptor-α Mediates the Anti-Inflammatory Actions of Palmitoylethanolamide [escholarship.org]

- 5. The nuclear receptor peroxisome proliferator-activated receptor-alpha mediates the anti-inflammatory actions of palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Palmitoylethanolamide Modulates GPR55 Receptor Signaling in the Ventral Hippocampus to Regulate Mesolimbic Dopamine Activity, Social Interaction, and Memory Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibition, but Not Fatty Acid Amide Hydrolase Inhibition, Prevents the Development of Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. N-acylethanolamine acid amide hydrolase - Wikipedia [en.wikipedia.org]

Unveiling Lignoceroyl Ethanolamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lignoceroyl ethanolamide is a distinct member of the N-acylethanolamine (NAE) family of endogenous bioactive lipids. This document provides a detailed overview of its discovery, biochemical characteristics, and the methodologies employed for its study. While research specifically focused on this compound is still emerging, this guide consolidates the current understanding within the broader context of very-long-chain saturated NAEs and outlines established protocols for its synthesis, purification, and analysis. Furthermore, it explores its putative signaling pathways, drawing parallels with other well-characterized NAEs that interact with the endocannabinoid system and peroxisome proliferator-activated receptors (PPARs). This guide serves as a foundational resource to stimulate and support further investigation into the physiological significance and therapeutic potential of this unique lipid mediator.

Introduction

N-acylethanolamines (NAEs) are a class of lipid signaling molecules involved in a myriad of physiological processes, including inflammation, pain perception, and energy metabolism.[1][2] These molecules are structurally characterized by a fatty acid linked to an ethanolamine (B43304) moiety via an amide bond. While unsaturated NAEs like anandamide (B1667382) are well-known for their cannabimimetic properties, the biological roles of saturated and very-long-chain NAEs, such as this compound, are less understood.

This compound, also known as N-tetracosanoylethanolamine, is distinguished by its 24-carbon saturated acyl chain (lignoceric acid). The presence of this very-long-chain fatty acid suggests a potential involvement in specific cellular functions and metabolic pathways, possibly related to peroxisomal activity, given the established role of peroxisomes in the metabolism of very-long-chain fatty acids. This guide aims to provide a thorough technical understanding of this compound, from its fundamental properties to the experimental approaches required for its investigation.

Discovery and Characterization

The discovery of individual NAEs has been a progressive endeavor, building upon the initial identification of this class of lipids. While the specific first report of endogenous this compound is not prominently documented in readily available literature, its existence as a naturally occurring lipid amide is inferred from the broader discovery and characterization of various NAEs in mammalian tissues. Early studies in the mid-20th century laid the groundwork by identifying fatty acid amides in biological extracts. Subsequent advancements in analytical techniques, particularly mass spectrometry, have enabled the identification and quantification of a wide array of NAEs, including very-long-chain species.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental for its study, influencing everything from extraction procedures to analytical detection.

| Property | Value |

| Chemical Formula | C₂₆H₅₃NO₂ |

| Molecular Weight | 411.70 g/mol |

| CAS Number | 10015-68-6 |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as chloroform, dichloromethane, and methanol. Poorly soluble in aqueous solutions. |

Experimental Protocols

The following sections detail the methodologies for the chemical synthesis, purification, and analysis of this compound. These protocols are based on established methods for other N-acylethanolamines and can be adapted for this very-long-chain saturated analogue.

Chemical Synthesis of this compound

The synthesis of this compound is typically achieved through the amidation of lignoceric acid or its derivatives with ethanolamine. A common and effective method involves the use of a coupling agent to facilitate the formation of the amide bond.

Materials:

-

Lignoceric acid

-

Ethanolamine

-

N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

Dissolve lignoceric acid (1 equivalent) and DMAP (0.1 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add ethanolamine (1.2 equivalents) to the solution.

-

In a separate flask, dissolve DCC or HATU (1.2 equivalents) in anhydrous DCM.

-

Slowly add the DCC/HATU solution to the reaction mixture at 0°C (ice bath).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC is used).

-

Wash the filtrate sequentially with saturated NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

-

Collect the fractions containing the pure this compound, and confirm the identity and purity by ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram of Synthesis Workflow:

Caption: Workflow for the chemical synthesis of this compound.

Purification and Characterization

Purification is critical to remove unreacted starting materials and byproducts. As described in the synthesis protocol, silica gel column chromatography is the standard method for purifying NAEs.

Characterization of the purified this compound should be performed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass.

Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of NAEs in biological matrices.[3][4][5]

Sample Preparation (from tissue):

-

Homogenize a known weight of frozen tissue in a suitable solvent, typically a mixture of organic solvent and aqueous buffer (e.g., 2:1:1 chloroform:methanol:Tris buffer), containing an appropriate internal standard (e.g., deuterated this compound).

-

Perform a lipid extraction using a method such as the Bligh-Dyer or Folch procedure.

-

Centrifuge to separate the layers and collect the organic phase.

-

Dry the organic extract under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase.

LC-MS/MS Parameters:

-

Liquid Chromatography: A reverse-phase C18 column is typically used with a gradient elution of water and acetonitrile (B52724) or methanol, both containing a small amount of an additive like formic acid or ammonium (B1175870) acetate to improve ionization.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is commonly employed. Quantification is achieved using Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions.

Typical MRM Transitions for NAEs: The most common product ion for NAEs corresponds to the protonated ethanolamine headgroup (m/z 62).[5]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | [M+H]⁺ (412.4) | 62.1 |

| Internal Standard (d₄-Lignoceroyl ethanolamide) | [M+H]⁺ (416.4) | 66.1 |

Diagram of Analytical Workflow:

Caption: Workflow for the quantitative analysis of this compound.

Putative Signaling Pathways

The signaling pathways of this compound have not been directly elucidated. However, based on its structural similarity to other NAEs, several potential pathways can be hypothesized.

Endocannabinoid System

While very-long-chain saturated NAEs are generally considered to have low affinity for the canonical cannabinoid receptors CB1 and CB2, potential interactions cannot be entirely ruled out, especially in specific cellular contexts. Furthermore, the endocannabinoid system is complex, involving numerous enzymes and receptors.

Peroxisome Proliferator-Activated Receptors (PPARs)

Saturated and monounsaturated NAEs are known to be endogenous ligands for PPARα, a nuclear receptor that plays a crucial role in lipid metabolism and inflammation.[1] It is plausible that this compound could also interact with PPARs, potentially regulating the expression of genes involved in fatty acid oxidation.

Metabolic Pathways

This compound is synthesized from N-acyl-phosphatidylethanolamine (NAPE) and is degraded by fatty acid amide hydrolase (FAAH).[6][7][8][9][10]

Biosynthesis: The primary biosynthetic pathway for NAEs involves the transfer of an acyl group from a phospholipid to the head group of phosphatidylethanolamine (B1630911) (PE) to form NAPE, which is then cleaved by a NAPE-specific phospholipase D (NAPE-PLD) to release the NAE.

Degradation: The primary catabolic enzyme for NAEs is FAAH, a serine hydrolase that breaks the amide bond, releasing the fatty acid (lignoceric acid) and ethanolamine.[6][7][8][9][10]

Diagram of Putative Signaling and Metabolism:

Caption: Putative metabolic and signaling pathways of this compound.

Conclusion and Future Directions

This compound represents an understudied member of the N-acylethanolamine family. Its very-long-chain saturated structure suggests unique biological roles that are yet to be fully uncovered. This technical guide provides a comprehensive framework for its synthesis, purification, and analysis, empowering researchers to delve into its physiological and pathophysiological significance.

Future research should focus on:

-

Quantitative Profiling: Determining the endogenous levels of this compound in various tissues and disease states.

-

Receptor Deorphanization: Identifying the specific receptors and binding partners for this compound.

-

Functional Studies: Elucidating the cellular and physiological effects of this lipid mediator.

-

Therapeutic Potential: Investigating its potential as a therapeutic agent in diseases related to lipid metabolism and inflammation.

By applying the methodologies outlined in this guide and pursuing these future research directions, the scientific community can begin to fully appreciate the role of this compound in health and disease.

References

- 1. Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fatty Acid-Derived N-acylethanolamines Dietary Supplementation Attenuates Neuroinflammation and Cognitive Impairment in LPS Murine Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in targeted liquid chromatography‐tandem mass spectrometry methods for endocannabinoid and N‐acylethanolamine quantification in biological matrices: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in targeted liquid chromatography-tandem mass spectrometry methods for endocannabinoid and N-acylethanolamine quantification in biological matrices: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting fatty acid amide hydrolase (FAAH) to treat pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reactome | FAAH hydrolyses AEA to AA and ETA [reactome.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Physiological Significance of Very Long-Chain Fatty Acid Amides: A Technical Guide for Researchers

An In-depth Exploration of the Synthesis, Signaling, and Analytical Methodologies of a Critical Lipid Subclass

Introduction

Very long-chain fatty acid amides (VLCFA-amides) represent a specialized class of lipids characterized by a fatty acid chain of 22 carbon atoms or more, linked to a primary amine or a more complex head group via an amide bond. These molecules, once considered mere structural components of cellular membranes, are now recognized as critical players in a multitude of physiological and pathophysiological processes. Their unique biophysical properties, conferred by their extended acyl chains, allow them to participate in the formation of highly ordered membrane domains and engage in specific molecular interactions that underpin their diverse biological functions.

This technical guide provides a comprehensive overview of the physiological relevance of VLCFA-amides, with a particular focus on their roles in skin barrier function and neurological processes. It is designed to serve as a resource for researchers, scientists, and drug development professionals, offering a detailed look into their biosynthesis and degradation, associated signaling pathways, and the analytical techniques required for their study.

Physiological Roles of Very Long-Chain Fatty Acid Amides

VLCFA-amides are integral to the proper functioning of several organ systems, most notably the skin and the central nervous system. Their roles range from maintaining the structural integrity of tissues to acting as signaling molecules in complex cellular pathways.

Epidermal Barrier Function

The skin's primary role as a protective barrier against the external environment is critically dependent on the unique lipid composition of the stratum corneum, the outermost layer of the epidermis. Very long-chain (VLC) ceramides (B1148491), a prominent class of VLCFA-amides, are essential for the formation and maintenance of the epidermal permeability barrier.[1][2] These ceramides, containing fatty acids with chain lengths of C28 and longer, are synthesized by the coordinated action of enzymes such as ELOVL4 (Elongation of Very Long Chain Fatty Acids 4) and CERS3 (Ceramide Synthase 3).[1][3]

A deficiency in VLC-ceramides leads to a defective skin barrier, resulting in increased transepidermal water loss and neonatal lethality in mouse models lacking ELOVL4.[2][4] The very long acyl chains of these ceramides are crucial for the formation of the highly ordered and impermeable lipid lamellae in the stratum corneum.[5]

Neurological Function and Disease

In the central nervous system, VLCFA-amides are important constituents of myelin, the protective sheath that insulates nerve fibers.[6] The accumulation of VLCFAs, often incorporated into complex lipids including amides, is a hallmark of several neurodegenerative disorders, most notably X-linked adrenoleukodystrophy (X-ALD).[7][8] This accumulation is due to a defect in the ABCD1 transporter, which is responsible for importing VLCFAs into peroxisomes for degradation.[7][8]

The excess of VLCFAs in X-ALD leads to a cascade of detrimental effects, including mitochondrial dysfunction, increased oxidative stress, and a pronounced neuroinflammatory response, ultimately causing demyelination and axonal damage.[8][9] The inflammatory signaling in X-ALD involves the activation of pathways such as NF-κB, leading to the production of pro-inflammatory cytokines.[9]

Other N-acylethanolamines (NAEs), which can include VLCFA derivatives, act as signaling molecules in the brain, interacting with cannabinoid and other receptors to modulate neurotransmission and inflammation.[10][11]

Quantitative Data on VLCFA-Amides

The following tables summarize key quantitative data related to the analysis and biological activity of various VLCFA-amides and related molecules.

| Analyte | Matrix | Concentration Range / Value | Analytical Method | Reference |

| Ceramide (C22:0) | Human Plasma | 0.02 - 4 µg/mL (Linear Dynamic Range) | LC-MS/MS | [9] |

| Ceramide (C24:0) | Human Plasma | 0.08 - 16 µg/mL (Linear Dynamic Range) | LC-MS/MS | [9] |

| N-arachidonoyl glycine (B1666218) (NAGly) | Mouse Brain | 13.1 ± 2.1 pmol/g | LC-MS/MS | [12] |

| N-arachidonoyl serine (NASer) | Mouse Brain | 3.1 ± 0.5 pmol/g | LC-MS/MS | [12] |

| N-oleoylethanolamine (OEA) | Mouse Brain | ~66 pmol/g | LC-MS/MS | [13] |

| N-stearoylethanolamine (SEA) | Rat Plasma | Increased levels observed after OEA administration | UPLC-MS/MS | [14] |

| Ligand | Receptor/Enzyme | Binding Affinity (Ki / Kd) / Kinetic Parameter (Km / Vmax) | Assay Type | Reference |

| Oleamide | Cannabinoid Receptor 1 (CB1) | Ki = 1.14 µM | Radioligand Binding Assay | [1][15] |

| VLCFA-CoAs (C20-C24) | PPARα | Kd = 3-29 nM | Fluorescence Quenching | [6] |

| Oleamide (trifluoromethyl ketone analog) | Fatty Acid Amide Hydrolase (FAAH) | Ki = 82 nM | Enzyme Inhibition Assay | [16] |

| N-acylethanolamines | Fatty Acid Amide Hydrolase (FAAH) | Km and Vmax values vary with time of day in different brain regions | Enzyme Kinetics Assay | [9] |

Signaling Pathways Involving VLCFA-Amides

VLCFA-amides are involved in intricate signaling pathways that regulate a variety of cellular processes. Below are diagrams illustrating some of the key pathways.

Experimental Protocols & Workflows

The accurate analysis of VLCFA-amides is crucial for understanding their physiological roles. This section provides detailed methodologies for their extraction, quantification, and the assessment of related enzyme activities.

Lipid Extraction from Tissues for LC-MS/MS Analysis

Objective: To extract total lipids, including VLCFA-amides, from tissue samples for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Tissue sample (10-50 mg)

-

Methanol (B129727) (MeOH), HPLC grade

-

Chloroform (B151607) (CHCl3), HPLC grade

-

Water, LC-MS grade

-

Internal standards (e.g., deuterated ceramide analogs)

-

Homogenizer

-

Centrifuge

-

Glass vials with Teflon-lined caps

-

Nitrogen evaporator or vacuum centrifuge

Protocol:

-

Homogenization: Homogenize the weighed tissue sample in a pre-chilled solvent mixture, typically a monophasic mixture of chloroform and methanol (e.g., 1:2 v/v).[17][18]

-

Phase Separation: Induce phase separation by adding chloroform and water to achieve a final ratio of approximately 2:2:1.8 (chloroform:methanol:water).[18]

-

Centrifugation: Centrifuge the mixture to separate the phases. The lower organic phase will contain the lipids.

-

Lipid Collection: Carefully collect the lower organic phase into a clean glass vial.

-

Re-extraction: Re-extract the remaining aqueous phase and protein pellet with chloroform to ensure complete lipid recovery. Combine the organic phases.

-

Drying: Evaporate the solvent from the combined organic phases under a stream of nitrogen or using a vacuum centrifuge.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as isopropanol:methanol (1:1 v/v).

Ceramide Synthase Activity Assay

Objective: To measure the activity of ceramide synthases (CERS) by monitoring the formation of a fluorescently labeled ceramide product.

Materials:

-

Cell or tissue homogenate containing CERS

-

NBD-sphinganine (fluorescent substrate)

-

Fatty acyl-CoA (e.g., C24:0-CoA)

-

Bovine serum albumin (BSA), defatted

-

Reaction buffer

-

Chloroform/Methanol mixture

-

High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing the cell/tissue homogenate, NBD-sphinganine, defatted BSA, and the specific fatty acyl-CoA in a reaction buffer.[1][19]

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a chloroform:methanol mixture to extract the lipids.

-

Lipid Extraction and Drying: Extract the lipids as described in the previous protocol and dry the lipid extract.

-

HPLC Analysis: Resuspend the dried lipids in an appropriate solvent and inject into an HPLC system. Separate the fluorescent substrate (NBD-sphinganine) from the fluorescent product (NBD-ceramide) using a suitable column and gradient.[1][19]

-

Quantification: Quantify the amount of NBD-ceramide produced by measuring the fluorescence intensity and comparing it to a standard curve.

Conclusion

Very long-chain fatty acid amides are a fascinating and physiologically vital class of lipids. Their roles in maintaining the integrity of the skin barrier and ensuring proper neurological function are now well-established. The dysregulation of their metabolism is clearly implicated in serious human diseases. The continued development of advanced analytical techniques and further exploration of their complex signaling pathways will undoubtedly open new avenues for therapeutic intervention in a range of dermatological and neurological disorders. This guide provides a foundational understanding and practical methodologies to aid researchers in their exploration of this critical area of lipid biology.

References

- 1. Oleamide is a selective endogenous agonist of rat and human CB1 cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]

- 4. Very long-chain fatty acids induce glial-derived Sphingosine-1-Phosphate synthesis, secretion, and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asynk.ch [asynk.ch]

- 6. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jnm.snmjournals.org [jnm.snmjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. Brain Region-Specific Changes in N-Acylethanolamine Contents with Time of Day - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Role of N-acylethanolamines in biochemical signaling - The UNT Interdisciplinary Environmental Chemistry Laboratory [venableslab.weebly.com]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. Keys to Lipid Selection in Fatty Acid Amide Hydrolase Catalysis: Structural Flexibility, Gating Residues and Multiple Binding Pockets - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. “To brain or not to brain”: evaluating the possible direct effects of the satiety factor oleoylethanolamide in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Oleamide is a selective endogenous agonist of rat and human CB1 cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Lipidomics SOP | HSC Cores - BookStack [bookstack.cores.utah.edu]

- 18. devtoolsdaily.medium.com [devtoolsdaily.medium.com]

- 19. Oleamide: a member of the endocannabinoid family? - PMC [pmc.ncbi.nlm.nih.gov]

The Neuroprotective Role of Fatty Acid Ethanolamides in Brain Injury: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Traumatic brain injury (TBI) and ischemic stroke set off a complex cascade of secondary injuries, including neuroinflammation, excitotoxicity, oxidative stress, and apoptosis, which significantly contribute to long-term neurological deficits. Fatty acid ethanolamides (FAEs), a class of endogenous lipid mediators, have emerged as promising therapeutic agents due to their multifaceted neuroprotective properties. This technical guide provides an in-depth analysis of the role of FAEs in brain injury, focusing on their mechanisms of action, experimental evidence from preclinical models, and potential for therapeutic development. We consolidate quantitative data into structured tables, detail key experimental protocols, and provide visual representations of the core signaling pathways to offer a comprehensive resource for researchers in the field.

Introduction to Fatty Acid Ethanolamides (FAEs)

FAEs are a family of lipid signaling molecules derived from the hydrolysis of N-acyl-phosphatidylethanolamine (NAPE) by the enzyme N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD)[1][2][3]. Key members of this family include:

-

Anandamide (AEA): An endocannabinoid that acts as a partial agonist at cannabinoid receptors CB1 and CB2.[4][5][6]

-

Palmitoylethanolamide (B50096) (PEA): Known for its anti-inflammatory and analgesic properties, primarily acting through peroxisome proliferator-activated receptor-alpha (PPARα).[7][8][9]

-

Oleoylethanolamide (OEA): Another PPARα agonist, also involved in the regulation of inflammation and neuronal survival.[7][10][11]

Following a brain injury, the levels of these FAEs are often dysregulated, suggesting an endogenous response to the pathological insult[12][13][14]. The therapeutic potential of FAEs lies in their ability to modulate multiple pathways involved in the secondary injury cascade.[7][14]

Mechanisms of Neuroprotection

The neuroprotective effects of FAEs are mediated through a variety of receptor-dependent and -independent mechanisms. These lipids can influence neurotransmission, reduce neuroinflammation, mitigate excitotoxicity, and protect against oxidative stress.[14][15][16]

Modulation of Neuroinflammation

A hallmark of secondary brain injury is a robust inflammatory response characterized by the activation of microglia and astrocytes, and the release of pro-inflammatory cytokines.[17][18] FAEs have demonstrated potent anti-inflammatory effects:

-

PEA and OEA exert their anti-inflammatory actions primarily through the activation of PPARα. This nuclear receptor, when activated, can suppress the transcription of pro-inflammatory genes by inhibiting signaling pathways such as NF-κB.[5][6][10][11]

-

AEA , through its interaction with CB2 receptors, can modulate microglial activation and reduce the production of inflammatory mediators.[5]

-

Inhibition of Fatty Acid Amide Hydrolase (FAAH) , the primary catabolic enzyme for AEA and other FAEs, leads to an increase in their endogenous levels. FAAH inhibitors have been shown to reduce the expression of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α in TBI models.[4][17][18][19]

Attenuation of Excitotoxicity

Excessive release of the excitatory neurotransmitter glutamate (B1630785) following brain injury leads to overstimulation of NMDA receptors, resulting in an influx of calcium and subsequent neuronal death. The endocannabinoid system, particularly through AEA's activation of CB1 receptors, can modulate this process. CB1 receptors are predominantly located on presynaptic terminals and their activation can inhibit the release of glutamate, thereby reducing excitotoxicity.[5][6]

Protection Against Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses, is a major contributor to neuronal damage after injury. FAEs have been shown to possess antioxidant properties. For instance, PEA has been demonstrated to protect neuronal cells from oxidative damage.[20]

Signaling Pathways of FAEs in Neuroprotection

The diverse biological activities of FAEs are a result of their interaction with multiple signaling pathways. Understanding these pathways is crucial for the development of targeted therapeutics.

Anandamide (AEA) Signaling

AEA primarily signals through CB1 and CB2 receptors. In the context of brain injury, CB1 receptor activation is largely associated with reducing excitotoxicity, while CB2 receptor activation is linked to the modulation of neuroinflammation.[5] AEA can also interact with TRPV1 channels, which may play a role in its effects on blood-brain barrier permeability.[12]

Palmitoylethanolamide (PEA) and Oleoylethanolamide (OEA) Signaling

PEA and OEA primarily exert their neuroprotective effects through the activation of PPARα. This leads to the downregulation of pro-inflammatory gene expression. While they do not directly bind to cannabinoid receptors, they can potentiate the effects of endocannabinoids, a phenomenon known as the "entourage effect."

Experimental Evidence and Protocols

A substantial body of preclinical evidence supports the neuroprotective role of FAEs in various models of brain injury.

Quantitative Data on FAE Efficacy

The following tables summarize key quantitative findings from preclinical studies.

Table 1: Effects of FAEs and FAAH Inhibitors on Brain Injury Outcomes

| Compound/Target | Animal Model | Key Outcome | Result | Reference |

| PF-3845 (FAAH Inhibitor) | Mouse TBI | Behavioral Deficits | Reversed impairments in fine motor movement and working memory. | [4] |

| PF-04457845 (FAAH Inhibitor) | Repetitive Closed Head Injury (Mouse) | Inflammatory Cytokines (cortex, hippocampus) | Significantly reduced IL-1β, IL-6, and TNF-α. | [17][18] |

| PF-04457845 (FAAH Inhibitor) | Repetitive Closed Head Injury (Mouse) | Synaptic Proteins | Normalized the expression of synaptophysin. | [17][18] |

| Palmitoylethanolamide (PEA) | Controlled Cortical Impact (CCI) TBI (Mouse) | Edema and Infarct Volume | Reduced edema and brain infractions. | [8][21] |

| Palmitoylethanolamide (PEA) | Controlled Cortical Impact (CCI) TBI (Mouse) | Inflammatory Markers | Reduced expression of iNOS, CD11b, and GFAP. | [8][21] |

| Oleoylethanolamide (OEA) | Middle Cerebral Artery Occlusion (MCAO) Stroke (Mouse) | Microglial Polarization | Promoted a switch from M1 to M2 protective phenotype. | [11] |

| Co-ultramicronized PEA-Luteolin | TBI (Mouse) | Infarct Volume | Reduced by 60-70%. | [22] |

Table 2: Endogenous FAE Level Changes Post-Brain Injury

| FAE | Injury Model | Brain Region | Time Point | Change in Level | Reference |

| Anandamide (AEA) | NMDA Excitotoxicity (Rat) | Ipsilateral Cortex | 4 hours | 4-fold increase | [12][13] |

| Anandamide (AEA) | NMDA Excitotoxicity (Rat) | Ipsilateral Cortex | 24 hours | 14-fold increase | [12][13] |

| Anandamide (AEA) | Concussive Head Trauma (Rat) | Ipsilateral Cortex | - | Modest increase | [12][13] |

| Anandamide (AEA) | TBI (Mouse) | Ipsilateral Brain | 3 days | 1.5-fold increase | [12][13] |

| 2-Arachidonoylglycerol (2-AG) | TBI (Mouse) | Ipsilateral Brain | 1 to 24 hours | Up to 10-fold increase | [12][13] |

Detailed Experimental Protocols

The following are representative experimental protocols used to investigate the role of FAEs in brain injury.

Protocol 1: Controlled Cortical Impact (CCI) Model for TBI

-

Animal Model: Adult male mice.

-

Surgical Procedure:

-

Anesthetize the animal (e.g., with isoflurane).

-

Perform a craniotomy over the sensorimotor cortex.

-

Use a controlled cortical impactor device to induce a standardized injury.

-

-

Drug Administration:

-

Palmitoylethanolamide (PEA): Administer systemically (e.g., intraperitoneally) at a specified dose (e.g., 10 mg/kg) at various time points post-injury (e.g., 1 hour after injury).[22]

-

-

Outcome Measures:

-

Histology: Assess lesion size, apoptosis (e.g., TUNEL staining), and inflammatory cell infiltration (e.g., immunohistochemistry for CD11b, GFAP).[8][21]

-

Biochemical Analysis: Measure levels of inflammatory markers (e.g., iNOS, nitrotyrosine) and signaling proteins (e.g., pJNK, NF-κB) using Western blot or ELISA.[8][21]

-

Behavioral Tests: Evaluate neurobehavioral function using tests such as the Morris water maze, Y-maze, and beam walk test.[17][18]

-

Protocol 2: Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke

-

Animal Model: Adult male mice (Wild-type and PPARα knockout).

-

Surgical Procedure:

-

Anesthetize the animal.

-

Induce transient focal cerebral ischemia by occluding the middle cerebral artery with an intraluminal filament for a defined period (e.g., 1 hour).

-

-

Drug Administration:

-

Oleoylethanolamide (OEA): Administer at a specified dose.

-

-

Outcome Measures:

-

Infarct Volume: Measure using 2,3,5-triphenyltetrazolium chloride (TTC) staining.

-

Microglial Polarization: Analyze the expression of M1 (e.g., CD16/32, TNF-α, IL-1β) and M2 (e.g., Arginase-1, Ym1) markers using immunofluorescence and Western blot.[11]

-

Blood-Brain Barrier Integrity: Assess by measuring the expression of tight junction proteins like ZO-1 and Occludin.[10]

-

Therapeutic Potential and Future Directions

The ability of FAEs to target multiple aspects of the secondary injury cascade makes them highly attractive candidates for the treatment of brain injuries.[12][13][14] Strategies to enhance the signaling of endogenous FAEs, such as the use of FAAH inhibitors, offer a promising therapeutic avenue that may avoid the side effects associated with direct cannabinoid receptor agonists.[4][23]

Future research should focus on:

-

Clinical Trials: While preclinical data is robust, well-controlled clinical trials are needed to establish the efficacy of FAE-based therapies in human patients with TBI and stroke. Some preliminary clinical evidence suggests benefits for PEA in improving cognitive function after stroke.[24]

-

Combination Therapies: Investigating the synergistic effects of FAEs with other neuroprotective agents could lead to more effective treatment strategies. The combination of PEA with luteolin, for example, has shown enhanced efficacy.[22]

-

Drug Delivery: Developing methods to improve the bioavailability and central nervous system penetration of FAEs will be crucial for their therapeutic success. Ultramicronized formulations of PEA have been developed to enhance absorption.[9]

Conclusion

Fatty acid ethanolamides represent a versatile and promising class of endogenous lipids with significant potential for the treatment of traumatic and ischemic brain injuries. Their ability to modulate neuroinflammation, excitotoxicity, and oxidative stress through multiple signaling pathways provides a strong rationale for their further investigation and clinical development. The data and protocols summarized in this guide offer a foundational resource for researchers dedicated to advancing novel therapies for brain injury.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for evaluating the neuroprotective effects of FAEs in a model of brain injury.

References

- 1. A protective role for N-acylphosphatidylethanolamine phospholipase D in 6-OHDA-induced neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A protective role for N-acylphosphatidylethanolamine phospholipase D in 6-OHDA-induced neurodegeneration [escholarship.org]

- 4. The fatty acid amide hydrolase inhibitor PF-3845 promotes neuronal survival, attenuates inflammation and improves functional recovery in mice with traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Endocannabinoids and traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ovid.com [ovid.com]

- 7. Roles of fatty acid ethanolamides (FAE) in traumatic and ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Administration of palmitoylethanolamide (PEA) protects the neurovascular unit and reduces secondary injury after traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Palmitoylethanolamide: A Multifunctional Molecule for Neuroprotection, Chronic Pain, and Immune Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oleoylethanolamide exerts neuroprotection following ischemic stroke through microglial PPARα signal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Oleoylethanolamide Protects against Acute Ischemic Stroke by Promoting PPARα-Mediated Microglia/Macrophage M2 Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Endocannabinoids: A Promising Impact for Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Endocannabinoids: A Promising Impact for Traumatic Brain Injury [frontiersin.org]

- 14. pharmacy.accurate.in [pharmacy.accurate.in]

- 15. Frontiers | Oleoylethanolamide, Neuroinflammation, and Alcohol Abuse [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. Therapeutic Effect of a Novel Fatty Acid Amide Hydrolase Inhibitor PF04457845 in the Repetitive Closed Head Injury Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The neuroprotective properties of palmitoylethanolamine against oxidative stress in a neuronal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. alzdiscovery.org [alzdiscovery.org]

- 23. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Therapeutic effect of palmitoylethanolamide in cognitive decline: A systematic review and preliminary meta-analysis of preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Lignoceroyl Ethanolamide in Biological Matrices using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Lignoceroyl ethanolamide in biological samples. This compound is a member of the N-acylethanolamine (NAE) family of lipid signaling molecules, which are involved in various physiological processes. This protocol provides a comprehensive guide for sample preparation, chromatographic separation, and mass spectrometric detection of this compound, enabling researchers to accurately measure its levels in complex biological matrices.

Introduction

N-acylethanolamines (NAEs) are a class of bioactive lipids that play crucial roles in a multitude of physiological and pathological processes, including inflammation, pain perception, and energy metabolism. This compound, a saturated NAE, is derived from lignoceric acid. The precise biological functions of this compound are still under investigation, necessitating sensitive and specific analytical methods for its quantification in biological systems. LC-MS/MS has emerged as the gold standard for the analysis of endogenous lipids due to its high selectivity and sensitivity. This document provides a detailed protocol for the quantification of this compound using a triple quadrupole mass spectrometer.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

-

Sample Collection: Collect biological samples (e.g., plasma, tissue homogenate) and store them at -80°C until analysis.

-

Internal Standard Spiking: To a 100 µL aliquot of the sample, add an appropriate internal standard (e.g., a deuterated analog of another NAE, such as D4-Palmitoyl ethanolamide, if a deuterated this compound is unavailable).

-

Protein Precipitation and Extraction:

-

Add 400 µL of ice-cold methanol (B129727) containing 0.1% formic acid to the sample.

-

Vortex vigorously for 30 seconds to precipitate proteins.

-

Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 1 minute for lipid extraction.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the layers.

-

-

Collection of Organic Layer: Carefully transfer the upper organic layer (containing the lipids) to a new tube.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

A typical LC setup for the separation of this compound is as follows:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile/Isopropanol (90:10, v/v) with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5-10 µL |

| Gradient | Start at 20% B, linear gradient to 95% B over 10 min, hold for 2 min, return to initial conditions |

Mass Spectrometry (MS) Conditions

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Gas Temp | 350°C |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

MRM Transition for this compound

Based on the known fragmentation pattern of N-acylethanolamines, the protonated precursor ion [M+H]⁺ of this compound (molecular weight 411.7 g/mol ) is expected to be m/z 412.7. The characteristic product ion resulting from the loss of the ethanolamine (B43304) headgroup is m/z 62.1.[1][2]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 412.7 | 62.1 | 15-25 (Optimize for specific instrument) |

Data Presentation

The following table summarizes representative quantitative data for other N-acylethanolamines, which can be used as a reference for the expected performance of the this compound assay.[2][3]

| Analyte | LLOQ (ng/mL) | Linearity (R²) | Recovery (%) |

| Palmitoyl ethanolamide | 1.0 | >0.99 | 85-105 |

| Oleoyl ethanolamide | 0.5 | >0.99 | 88-102 |

| Anandamide (AEA) | 0.05 | >0.99 | 90-110 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound quantification.

N-Acylethanolamine (NAE) Signaling Pathway

Caption: General N-Acylethanolamine (NAE) metabolic and signaling pathway.

References

Application Notes and Protocols: Extraction and Quantification of Lignoceroyl Ethanolamide from Brain Tissue

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-Lignoceroyl ethanolamide (LGE) is a member of the N-acylethanolamine (NAE) family of endogenous lipid signaling molecules. NAEs are involved in a variety of physiological processes within the central nervous system, and their dysregulation has been implicated in several neurological disorders.[1][2][3] Accurate and reliable quantification of specific NAEs like LGE in brain tissue is crucial for understanding their roles in health and disease. This document provides a detailed protocol for the extraction of LGE from brain tissue, followed by its quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The presented method is a synthesized protocol based on established lipid extraction techniques, such as the Folch and Bligh-Dyer methods, adapted for the analysis of NAEs.[4][5]

Experimental Protocols

Protocol 1: Lignoceroyl Ethanolamide (LGE) Extraction from Brain Tissue

This protocol outlines the procedure for extracting total lipids, including LGE, from brain tissue samples. The method is based on a modified Bligh-Dyer liquid-liquid extraction procedure, which is widely used for its efficiency in extracting a broad range of lipids.[5]

Materials:

-

Brain tissue (fresh or frozen)

-

Phosphate-buffered saline (PBS), ice-cold

-

0.1 N HCl

-

Internal Standard (IS): LGE-d4 or other suitable deuterated NAE standard

-

Homogenizer (e.g., Dounce or mechanical bead homogenizer)

-

Centrifuge tubes (glass, solvent-resistant)

-

Centrifuge capable of 3000 x g and 4°C

-

Nitrogen evaporator

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 100 mg of brain tissue.

-

Place the tissue in a glass homogenizer tube on ice.

-

Add 1 mL of ice-cold PBS.

-

-

Homogenization:

-

Lipid Extraction:

-

To the homogenate, add a known amount of internal standard (e.g., 50 pmol of LGE-d4).

-

Add 2 mL of chloroform and 1 mL of methanol to the homogenate.

-

Vortex the mixture vigorously for 1 minute.

-

Incubate the mixture on ice for 30 minutes.

-

Add 1 mL of chloroform and 1 mL of 0.1 N HCl to induce phase separation.[5]

-

Vortex the mixture again for 1 minute.

-

-

Phase Separation and Collection:

-

Centrifuge the mixture at 3000 x g for 15 minutes at 4°C to separate the aqueous and organic phases.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

-

Re-extract the remaining aqueous phase and protein pellet with 2 mL of chloroform. Vortex and centrifuge as before.

-

Combine the lower organic phases from both extractions.

-

-

Solvent Evaporation and Reconstitution:

-

Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform, 4:1, v/v).[5]

-

Transfer the reconstituted sample to an autosampler vial for analysis.

-

Protocol 2: Quantification of LGE by LC-MS/MS

This protocol describes the quantification of LGE in the extracted brain lipid samples using a triple quadrupole mass spectrometer.

Materials and Equipment:

-

Liquid chromatography system (e.g., UHPLC)

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid

-

LGE analytical standard

-

LGE-d4 (or other suitable deuterated NAE) internal standard

Procedure:

-

LC-MS/MS Method Setup:

-

Set up the LC system with the specified column and mobile phases.

-

Equilibrate the column with the initial gradient conditions.

-

Develop a Multiple Reaction Monitoring (MRM) method on the mass spectrometer for LGE and the internal standard. This involves optimizing the precursor and product ion transitions and collision energies.

-

-

Sample Injection and Chromatographic Separation:

-

Inject 5-10 µL of the reconstituted lipid extract onto the LC column.

-

Separate the analytes using a suitable gradient elution program.

-

-

Mass Spectrometric Detection:

-

Detect LGE and the internal standard using the optimized MRM method in positive ESI mode.

-

-

Data Analysis:

-

Integrate the peak areas for the LGE and internal standard MRM transitions.

-

Calculate the ratio of the LGE peak area to the internal standard peak area.

-

Quantify the concentration of LGE in the sample by comparing this ratio to a standard curve prepared with known concentrations of LGE and the internal standard.

-

Data Presentation

Table 1: LGE Extraction Protocol Parameters

| Parameter | Value |

| Tissue Weight | ~100 mg |

| Homogenization Buffer (PBS) | 1 mL |

| Extraction Solvent 1 (Chloroform) | 2 mL |

| Extraction Solvent 2 (Methanol) | 1 mL |

| Phase Separation Solvent 1 (Chloroform) | 1 mL |

| Phase Separation Solvent 2 (0.1 N HCl) | 1 mL |

| Centrifugation Speed | 3000 x g |

| Centrifugation Time | 15 min |

| Centrifugation Temperature | 4°C |

| Reconstitution Volume | 100 µL |

Table 2: LC-MS/MS Parameters for LGE Quantification

| Parameter | Value |

| Liquid Chromatography | |

| Column | C18 Reversed-Phase (2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile/Isopropanol (90:10) + 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5-10 µL |

| Column Temperature | 40°C |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Hypothetical MRM Transitions | |

| LGE (Precursor Ion -> Product Ion) | To be determined empirically |

| LGE-d4 (Precursor Ion -> Product Ion) | To be determined empirically |

| Collision Energy | To be optimized |

Visualizations

References

- 1. Brain Region-Specific Changes in N-Acylethanolamine Contents with Time of Day - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endocannabinoids and related N-acylethanolamines: biological activities and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-acylethanolamide metabolizing enzymes are upregulated in human neural progenitor-derived neurons exposed to sub-lethal oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Measuring Brain Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An improved high-throughput lipid extraction method for the analysis of human brain lipids. | Sigma-Aldrich [sigmaaldrich.com]

- 7. scispace.com [scispace.com]

Application Note: Lignoceroyl Ethanolamide as an Internal Standard for Accurate Quantification of N-Acylethanolamines in Lipidomics

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipidomics, the large-scale study of lipids, requires highly accurate and reproducible quantification to understand the complex roles of these molecules in health and disease.[1] N-acylethanolamines (NAEs) are a class of bioactive lipids, including the endocannabinoid anandamide (B1667382) (AEA), that are involved in a wide range of physiological processes.[2][3][4] The precise measurement of endogenous NAEs is challenging due to their low concentrations in complex biological matrices.[3] To overcome issues like sample loss during extraction and matrix effects in mass spectrometry, the use of an internal standard (IS) is critical.[1][5][6]